7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide
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Overview
Description
7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules. The presence of a sulfamoylphenyl group and a chloro substituent further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Sulfamoylphenyl Group: This step involves the reaction of the benzopyran intermediate with a sulfonamide derivative, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to increase reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Amines, thioethers.
Scientific Research Applications
Chemistry
In chemistry, 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The sulfamoylphenyl group is known to interact with enzyme active sites, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylphenyl group can mimic natural substrates or inhibitors, binding to active sites and modulating enzyme activity. This interaction can lead to the inhibition of enzyme function, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **7-chloro-1-oxo-3,4-d
Properties
IUPAC Name |
7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5S/c17-10-2-1-9-7-14(24-16(21)13(9)8-10)15(20)19-11-3-5-12(6-4-11)25(18,22)23/h1-6,8,14H,7H2,(H,19,20)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPIBWHCGDHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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